2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone
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Overview
Description
2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to a cyclohexanone core. Its applications span across chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone typically involves a multi-step process. One common method includes the reaction of 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol with a Co-NiO dual catalyst under hydrogen gas at controlled temperatures and pressures. The reaction is carried out at 80-140°C and 0.1-0.5 MPa for 2-4 hours . After the reaction, the product is crystallized by cooling and adding concentrated hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
Scientific Research Applications
2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to interact with cathepsin S, a protease involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (spiro-OMeTAD): Used as a hole-transporting material in perovskite solar cells.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA): Another hole-transporting material with similar applications.
Uniqueness
2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
CAS No. |
3602-44-6 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-2-phenylcyclohexan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-22-17-12-10-16(11-13-17)20-19(14-6-5-9-18(19)21)15-7-3-2-4-8-15/h2-4,7-8,10-13,20H,5-6,9,14H2,1H3 |
InChI Key |
SKNJHLFIABCHMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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